Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 . It is used in various chemical reactions and has applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula C15H21NO3 . The InChI code for this compound is1S/C15H21NO3/c1-15(2,3)20-14(18)17-9-13(10-17)16-19-11-12-7-5-4-6-8-12;/h4-8,13,16H,9-11H2,1-3H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.33 . It is stored in a sealed, dry environment at 2-8°C . The compound is available in the form of a colorless to yellow liquid or solid .Scientific Research Applications
Synthesis and Derivatives Formation
- Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is used as a substrate in base-promoted α-alkylation, facilitating the production of optically active α-substituted azetidine-2-carboxylic acid esters. This method is significant for generating high yields and diastereoselectivities in the synthesis of complex organic compounds (Tayama et al., 2018).
- The compound is involved in the gram-scale synthesis of protected 3-haloazetidines, serving as a versatile building block in medicinal chemistry for the diversified synthesis of high-value azetidine-3-carboxylic acid derivatives (Ji et al., 2018).
Reaction Mechanisms and Studies
- This compound participates in regioselective ring-opening reactions, such as in the case of spiro-aziridine-epoxy oxindoles, indicating its versatility in organic synthesis and potential applications in synthesizing complex molecules (Hajra et al., 2019).
- It is also used in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, demonstrating its role in producing chimeras that can be instrumental in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Catalysis and Synthesis of Novel Compounds
- The compound is utilized in catalyst-free conditions for the synthesis of 3-peroxyoxindoles, showcasing its role in facilitating environmentally friendly and efficient synthesis methods (Hajra et al., 2019).
- It is a precursor in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, indicating its utility in accessing chemical space complementary to traditional ring systems like piperidine (Meyers et al., 2009).
Safety and Hazards
Tert-butyl 3-(benzyloxy)azetidine-1-carboxylate is considered hazardous. It may cause skin burns and eye damage, and may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation . In case of contact with skin or eyes, immediate medical attention is required .
Properties
IUPAC Name |
tert-butyl 3-phenylmethoxyazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-13(10-16)18-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSDEHFSBBRSJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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